8-amino-6-chloro-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
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Description
The compound “8-amino-6-chloro-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one” belongs to the class of benzoxazinones . Benzoxazinones are heterocyclic compounds that are used as building blocks in various natural and synthetic organic compounds . They have been reported as intermediates during the biogenesis of cyclic hydroxamic acids in maize .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, benzoxazinones can be synthesized by reacting o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous NaHCO3 .Molecular Structure Analysis
The molecular structure of benzoxazinones includes a benzene ring fused with an oxazine ring . The specific substitutions at the 8, 6, and 4 positions with an amino group, a chlorine atom, and a methyl group respectively, would alter the properties of the basic benzoxazinone structure.Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has demonstrated the synthesis of novel derivatives related to 8-amino-6-chloro-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one and their subsequent evaluation for antimicrobial activities. A study by Bektaş et al. (2007) focused on creating new 1,2,4-triazole derivatives, showcasing a methodology that could potentially apply to this compound for developing antimicrobial agents with moderate to good efficacy against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Neuroprotective Antioxidants
Largeron et al. (1999) synthesized a series of 8-amino-1,4-benzoxazine derivatives, examining their potential to mitigate oxidative stress-induced neuronal degeneration. The study highlighted the importance of substituent effects on the 1,4-benzoxazine ring for enhancing neuroprotective activity without intrinsic cytotoxicity, suggesting a promising avenue for the development of neuroprotective agents (Largeron, Lockhart, Pfeiffer, & Fleury, 1999).
Anticancer Agents
Research into the development of anticancer agents has also seen the utilization of 1,4-benzoxazine derivatives. Garg et al. (2013) synthesized 6 and/or 8-substituted derivatives of 1,3-benzoxazines with a flavone moiety, evaluating their cytotoxic effects against human breast cancer (MCF-7) cell lines. Certain derivatives demonstrated potent anticancer activity, which highlights the potential of structurally related compounds like this compound for anticancer drug development (Garg, Kumar, Chaudhary, Agrawal, Tomar, & Sreenivasan, 2013).
Sigma-1 Receptor Antagonists
Youssef et al. (2020) explored the design and synthesis of N-alkyl-2-(substitutedbenzamido) benzamides and related compounds by reacting amines or amino acid esters with benzoxazine derivatives. These compounds were evaluated as potential sigma-1 receptor agonists for their anticancer activity, demonstrating the versatility of benzoxazine derivatives in developing targeted therapies (Youssef, El-Moneim, Fathalla, & Nafie, 2020).
Properties
IUPAC Name |
8-amino-6-chloro-4-methyl-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c1-12-7-3-5(10)2-6(11)9(7)14-4-8(12)13/h2-3H,4,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFJTDPVLHZADD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C(C=C(C=C21)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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